molecular formula C₂₂H₃₇NO₄Si B016572 (4R,5S)-3-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-5-isopropyloxazoladine-4-carboxylic Acid, Methyl Ester CAS No. 145451-93-0

(4R,5S)-3-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-5-isopropyloxazoladine-4-carboxylic Acid, Methyl Ester

Cat. No. B016572
M. Wt: 407.6 g/mol
InChI Key: OFXLEKMBGYYVLF-SIKLNZKXSA-N
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Description

The molecule is part of a broader class of organic compounds known as oxazolidines, which are five-membered heterocycles containing an oxygen and a nitrogen atom. These compounds are of interest due to their versatility in organic synthesis, serving as intermediates in the production of a variety of functionalized compounds.

Synthesis Analysis

The synthesis of oxazolidine derivatives often involves cyclization reactions where amino alcohols react with carbonyl compounds. For instance, Takashi Matsumoto et al. (1992) detailed the synthesis of various stereo-isomers of 4-carboxy-4-ethyl-3-hydroxy-2-isopropyl-4-butanolide, showcasing a methodology that could be adapted for synthesizing the compound (Matsumoto, Terao, Ishizuka, Usui, & Nozaki, 1992).

Molecular Structure Analysis

The molecular structure of oxazolidine derivatives is characterized by the presence of a five-membered ring containing both oxygen and nitrogen atoms. This structure plays a crucial role in the compound's reactivity and interaction with other molecules. Techniques such as X-ray crystallography are employed to determine the precise arrangement of atoms within these molecules.

Chemical Reactions and Properties

Oxazolidine compounds participate in a variety of chemical reactions, including but not limited to nucleophilic additions, ring-opening reactions, and esterification processes. A general procedure for the esterification of carboxylic acids with diazoalkanes, as described by Michael E. Furrow and A. Myers (2004), highlights the type of chemical reactivity that such compounds can exhibit (Furrow & Myers, 2004).

Scientific Research Applications

  • Synthesis of Oak Lactone Precursors : A study by Wilkinson et al. (2004) involved the synthesis of β-d-glucopyranosides of 3-methyl-4-hydroxyoctanoic acid, including the (4R,5R) species, from cis-5-n-butyl-4-methyl-4,5-dihydro-2(3H)-furanone (cis-oak lactone). This process utilized a base for ring-opening and protected the carboxyl function as its benzyl ester, highlighting a chemical synthesis application of the compound (Wilkinson, Elsey, Prager, Tanaka, & Sefton, 2004).

  • Synthesis of Pyrrolizidine Alkaloids : In the field of alkaloid synthesis, Matsumoto et al. (1992) synthesized stereoisomers of 4-carboxy-4-ethyl-3-hydroxy-2-isopropyl-4-butanolide, the necic acid component of axillaridine. This study exemplifies the utilization of similar complex organic structures in the synthesis of natural product derivatives (Matsumoto, Terao, Ishizuka, Usui, & Nozaki, 1992).

  • Protecting Groups in Isoxazole Synthesis : Riess et al. (1998) evaluated protecting groups for 3-hydroxyisoxazoles, which are structurally related to the compound . This research provided insights into the synthesis of 3-alkoxyisoxazole-5-carbaldehydes, important intermediates in pharmaceutical chemistry (Riess, Schön, Laschat, & Jäger, 1998).

properties

IUPAC Name

methyl (4R,5S)-3-benzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-propan-2-yl-1,3-oxazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO4Si/c1-17(2)19-22(20(24)25-6,15-27-28(7,8)21(3,4)5)23(16-26-19)14-18-12-10-9-11-13-18/h9-13,17,19H,14-16H2,1-8H3/t19-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXLEKMBGYYVLF-SIKLNZKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(N(CO1)CC2=CC=CC=C2)(CO[Si](C)(C)C(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1[C@](N(CO1)CC2=CC=CC=C2)(CO[Si](C)(C)C(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450677
Record name (4R,5S)-3-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-5-isopropyloxazoladine-4-carboxylic Acid, Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R,5S)-3-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-5-isopropyloxazoladine-4-carboxylic Acid, Methyl Ester

CAS RN

145451-93-0
Record name (4R,5S)-3-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-5-isopropyloxazoladine-4-carboxylic Acid, Methyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,5S)-3-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-5-isopropyloxazoladine-4-carboxylic Acid, Methyl Ester
Reactant of Route 2
Reactant of Route 2
(4R,5S)-3-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-5-isopropyloxazoladine-4-carboxylic Acid, Methyl Ester
Reactant of Route 3
Reactant of Route 3
(4R,5S)-3-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-5-isopropyloxazoladine-4-carboxylic Acid, Methyl Ester
Reactant of Route 4
(4R,5S)-3-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-5-isopropyloxazoladine-4-carboxylic Acid, Methyl Ester
Reactant of Route 5
(4R,5S)-3-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-5-isopropyloxazoladine-4-carboxylic Acid, Methyl Ester
Reactant of Route 6
(4R,5S)-3-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-5-isopropyloxazoladine-4-carboxylic Acid, Methyl Ester

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